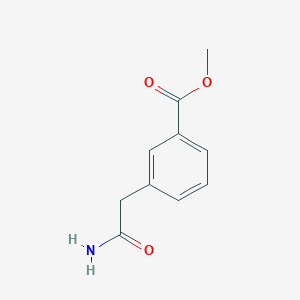
1-Butyl-4-methoxy-5,5-dimethylimidazolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-4-methoxy-5,5-dimethylimidazolidine-2-thione is a heterocyclic compound with the molecular formula C10H20N2OS It is a derivative of imidazolidine, featuring a thione group at the 2-position, a butyl group at the 1-position, and a methoxy group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-methoxy-5,5-dimethylimidazolidine-2-thione typically involves the reaction of appropriate imidazolidine derivatives with sulfur-containing reagents. One common method is the reaction of 1-butyl-4-methoxy-5,5-dimethylimidazolidine with elemental sulfur or sulfur-containing compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the thione group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-4-methoxy-5,5-dimethylimidazolidine-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding imidazolidine derivatives.
Substitution: The methoxy and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding imidazolidine derivatives.
Substitution: Various substituted imidazolidine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Butyl-4-methoxy-5,5-dimethylimidazolidine-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Butyl-4-methoxy-5,5-dimethylimidazolidine-2-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-tert-Butyl-4-methoxy-5,5-dimethylimidazolidine-2-thione: Similar structure but with a tert-butyl group instead of a butyl group.
1-Butyl-4-methoxy-5,5-dimethylimidazolidine-2-one: Similar structure but with a carbonyl group instead of a thione group.
Uniqueness
1-Butyl-4-methoxy-5,5-dimethylimidazolidine-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs
Eigenschaften
CAS-Nummer |
63547-70-6 |
|---|---|
Molekularformel |
C10H20N2OS |
Molekulargewicht |
216.35 g/mol |
IUPAC-Name |
1-butyl-4-methoxy-5,5-dimethylimidazolidine-2-thione |
InChI |
InChI=1S/C10H20N2OS/c1-5-6-7-12-9(14)11-8(13-4)10(12,2)3/h8H,5-7H2,1-4H3,(H,11,14) |
InChI-Schlüssel |
JINKGXIDNNTYRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=S)NC(C1(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B13993431.png)



![2-[4-[4-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)phenyl]phenyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B13993461.png)

![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-sulfamoylbenzamide](/img/structure/B13993475.png)
![1-[2-[4-(Aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-naphthalen-1-ylurea](/img/structure/B13993489.png)

![4-Methyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B13993495.png)


![3-[(2,6-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B13993519.png)
![2-ethoxy-2-methyl-5-(trityloxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B13993520.png)
